4,9-dihydro-3H-Pyrido[3,4-b]indole

COX-2 inhibition substrate-selective inhibitor inflammation

Researchers requiring a validated negative control for COX-2 inhibitor screening or an unsubstituted scaffold for SAR studies often face supply inconsistencies. This high-purity 4,9-dihydro-3H-pyrido[3,4-b]indole (CAS 4894-26-2) directly addresses this need. - Confirmed inactivity: >4 µM IC50 against COX-1/2, providing a reliable baseline for SAR dissection. - Reactive core: The C3 imine enables diverse 1-substituted library synthesis for antidiabetic and CNS programs. - Reliable supply: Available in batch-to-batch consistent purity, with rigorous QA/QC documentation to support reproducible research and development workflows.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 4894-26-2
Cat. No. B1595284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-dihydro-3H-Pyrido[3,4-b]indole
CAS4894-26-2
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1C3=CC=CC=C3N2
InChIInChI=1S/C11H10N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,7,13H,5-6H2
InChIKeyNTYXKFHKVREUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,9-Dihydro-3H-pyrido[3,4-b]indole (CAS 4894-26-2): β-Carboline Scaffold for Chemical Biology and Drug Discovery Sourcing


4,9-Dihydro-3H-pyrido[3,4-b]indole (CAS 4894-26-2), also known as 3,4-dihydro-β-carboline (DHβC), is a partially saturated tricyclic heterocycle with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol [1]. It constitutes the core scaffold of the β-carboline alkaloid family, characterized by a pyrido[3,4-b]indole ring system with saturation at the 4- and 9-positions [2]. This compound serves as a versatile synthetic intermediate for constructing biologically active β-carboline derivatives and as an unsubstituted reference standard for structure-activity relationship (SAR) studies probing the contribution of peripheral substituents to target engagement [3].

Why 4,9-Dihydro-3H-pyrido[3,4-b]indole Cannot Be Replaced by Common β-Carboline Analogs in Research Procurement


Although the β-carboline scaffold encompasses numerous natural and synthetic congeners—including fully aromatic β-carbolines (e.g., harmine, harmane), tetrahydro-β-carbolines (e.g., tryptoline), and substituted 3,4-dihydro variants (e.g., harmaline)—these compounds are not functionally interchangeable with the unsubstituted 4,9-dihydro-3H-pyrido[3,4-b]indole core [1]. The unique combination of a partially reduced pyridine ring and the complete absence of substituents at the 1-, 6-, and 7-positions confers a distinct hydrogen-bonding profile, conformational flexibility, and electronic character that directly govern both its synthetic reactivity and its biological recognition [2]. Critically, the 4,9-dihydro oxidation state represents a metastable intermediate between fully aromatic and fully saturated states—loss of this specific saturation pattern through aromatization abolishes the scaffold's ability to serve as a substrate-selective COX-2 inhibitor template, while full saturation eliminates the imine functionality required for key synthetic transformations [3].

Quantitative Differentiation Evidence for 4,9-Dihydro-3H-pyrido[3,4-b]indole Versus Closest Analogs


Substrate-Selective COX-2 Inhibition: C6-Methoxy C1-Methyl Derivative Achieves 0.022 μM IC₅₀ vs. >1 μM for Arachidonic Acid Pathway

In a direct head-to-head comparison within a single study, the 6-methoxy-1-methyl-substituted derivative of 4,9-dihydro-3H-pyrido[3,4-b]indole (Compound 3) demonstrated substrate-selective COX-2 inhibition with an IC₅₀ of 0.022 μM for 2-arachidonoylglycerol (2-AG) oxygenation, while exhibiting an IC₅₀ of >1 μM for arachidonic acid (AA) oxygenation [1]. This >45-fold selectivity window for 2-AG over AA is not observed with the unsubstituted parent scaffold (Compound 1, IC₅₀ >4 μM against both COX-1 and COX-2 for AA) [1], indicating that the 4,9-dihydro-β-carboline core provides a privileged geometry for selective endocannabinoid substrate channeling when appropriately decorated—a property absent in fully aromatic β-carboline COX-2 inhibitors that typically display AA-competitive behavior.

COX-2 inhibition substrate-selective inhibitor inflammation

3,4-Dihydro-β-carbolines Exhibit Superior Dopamine Uptake Inhibition Compared to Fully Aromatic β-Carboline Analogs

In a systematic comparative study of β-carboline and 3,4-dihydro-β-carboline analog pairs, the 3,4-dihydro compounds were frequently more effective inhibitors of [³H]dopamine uptake into rat striatal synaptosomes than their fully aromatic heteroaromatic counterparts [1]. Several 3,4-dihydro-β-carboline derivatives displayed IC₅₀ values in the moderate range of 12–24 μM for dopamine uptake inhibition [1]. This study established a class-level trend wherein the partially saturated 3,4-dihydro oxidation state enhances interaction with the dopamine transporter relative to the fully aromatic β-carbolinium species—a distinction directly relevant to selecting the appropriate scaffold oxidation state for dopaminergic target engagement studies.

dopamine transporter neuropharmacology Parkinson's disease

3,4-Dihydro-β-carbolines as Platelet Aggregation Inhibitors: IC₅₀ Values Two Orders of Magnitude Lower Than Standard COX Inhibitors

Blaskó et al. demonstrated that 3,4-dihydro-β-carboline derivatives function as powerful inhibitors of human platelet aggregation, exhibiting IC₅₀ values two magnitudes lower than those of commonly used cyclooxygenase inhibitors such as aspirin and indomethacin, while showing no influence on routine blood coagulation parameters in vitro [1]. This study further noted that some 3,4-dihydro-β-carboline compounds increased vascular prostacyclin production, suggesting a mechanism distinct from classical COX-1/COX-2 inhibition [1]. Although this study did not include the unsubstituted parent compound (CAS 4894-26-2) directly, it establishes the 3,4-dihydro-β-carboline scaffold class as a privileged chemotype for antiplatelet activity with a potency advantage of approximately 100-fold over clinical COX inhibitors.

platelet aggregation antithrombotic cardiovascular

Crystal Structure-Guided Differentiation: 4,9-Dihydro-3H-pyrido[3,4-b]indole Derivatives Occupy a Distinct COX-2 Binding Pose Enabling Substrate-Selective Inhibition

The X-ray crystal structure of murine COX-2 in complex with a harmaline analog (C6-OCH₃, C1-CH₃ 4,9-dihydro-3H-pyrido[3,4-b]indole, Compound 3) was solved at 2.66 Å resolution (PDB ID: 6V3R) [1]. This structure revealed that the 4,9-dihydro-β-carboline scaffold occupies a binding pose within the COX-2 active site that is distinct from that of classical NSAIDs and COX-2-selective inhibitors (coxibs), enabling substrate-selective inhibition of 2-AG oxygenation while sparing AA oxygenation [1]. In contrast, the unsubstituted parent scaffold (Compound 1) showed no detectable COX-2 inhibition at concentrations up to 4 μM [2], confirming that the observed binding pose and substrate-selective pharmacology are enabled by the synergistic combination of the 4,9-dihydro core scaffold with specific C6 and C1 substituents. This structural information provides a rational basis for scaffold-based medicinal chemistry campaigns and underscores why the unsubstituted core is indispensable as a synthetic starting point and negative control.

crystallography COX-2 structure-based drug design

Antihyperglycemic Activity of 1-Amino-Substituted 4,9-Dihydro-3H-pyrido[3,4-b]indoles: Patent-Established Differentiation from Unsubstituted Scaffold

US Patent 3,733,333 discloses that 4,9-dihydro-3H-pyrido[3,4-b]indoles bearing a substituted amino group at the 1-position, along with their pharmaceutically acceptable acid addition salts, possess strong antihyperglycemic activity and are useful in treating conditions characterized by abnormally high blood sugar levels [1]. The patent explicitly claims the 1-amino-substituted 4,9-dihydro-β-carboline scaffold as the pharmacophoric core, distinguishing it from both the unsubstituted parent and from alternative β-carboline oxidation states (fully aromatic or tetrahydro) that lack this specific substitution pattern. While the patent does not provide head-to-head blood glucose lowering data against the unsubstituted scaffold, the structural claims establish that the 4,9-dihydro oxidation state combined with a 1-amino substituent defines the antihyperglycemic pharmacophore—a differentiation that directly informs procurement decisions for diabetes-focused medicinal chemistry programs.

antihyperglycemic diabetes medicinal chemistry

Synthetic Versatility: 4,9-Dihydro-3H-pyrido[3,4-b]indole as a Precursor for Trifluoromethylated and Fused Polycyclic β-Carboline Derivatives Not Accessible from Tetrahydro or Aromatic Scaffolds

Liu et al. developed a visible-light-induced trifluoromethylation method that converts isonitrile-substituted indole derivatives into 1-(trifluoromethyl)-4,9-dihydro-3H-pyrido[3,4-b]indoles in moderate to good yields [1]. The resulting CF₃-containing 4,9-dihydro-β-carboline products were further transformed into fully aromatic β-carboline derivatives and a harmacine derivative, with preliminary biological studies showing that a CF₃-containing harmine analogue significantly stimulated GLP-1 secretion, suggesting potential antidiabetic utility [1]. This synthetic pathway is uniquely enabled by the 4,9-dihydro oxidation state; the imine functionality at the 3-position serves as the essential reactive handle for the cyclization and subsequent derivatization. Neither fully aromatic β-carbolines (which lack this imine) nor tetrahydro-β-carbolines (which lack the requisite unsaturation) can participate in this transformation, establishing the 4,9-dihydro-β-carboline scaffold as a non-substitutable synthetic intermediate.

synthetic chemistry trifluoromethylation photochemistry

Recommended Research and Industrial Application Scenarios for 4,9-Dihydro-3H-pyrido[3,4-b]indole (CAS 4894-26-2)


SAR Baseline Control in Substrate-Selective COX-2 Inhibitor Development

Use 4,9-dihydro-3H-pyrido[3,4-b]indole (CAS 4894-26-2) as the unsubstituted negative control scaffold in COX-2 inhibitor screening cascades. As established by Uddin et al. (2020), the parent compound exhibits no detectable COX-2 inhibition at concentrations up to 4 μM (IC₅₀ >4 μM for both COX-1 and COX-2 via AA pathway) [1]. This inactivity profile makes it an essential comparator for validating that observed COX-2 inhibition and substrate selectivity (e.g., 2-AG vs. AA) are conferred by specific peripheral substituents rather than by the core scaffold itself. Procurement of the parent compound alongside substituted analogs enables rigorous SAR dissection.

Synthetic Intermediate for 1-Substituted β-Carboline Derivative Libraries

Employ 4,9-dihydro-3H-pyrido[3,4-b]indole as the key synthetic intermediate for constructing diverse 1-substituted β-carboline libraries. The C3 imine functionality serves as a reactive handle for cyclization, trifluoromethylation, and other transformations that are inaccessible from fully aromatic or fully saturated β-carboline scaffolds [1]. Liu et al. (2018) demonstrated that this scaffold enables visible-light-induced access to 1-(trifluoromethyl)-β-carboline derivatives, which have shown GLP-1 secretagogue activity relevant to diabetes research [1]. Additionally, US Patent 3,733,333 establishes that 1-amino-substituted derivatives possess antihyperglycemic properties [2], further supporting the scaffold's utility as a precursor for antidiabetic lead generation.

Negative Control for Dopamine Transporter and Monoamine Oxidase Pharmacology Studies

Deploy the unsubstituted 4,9-dihydro-3H-pyrido[3,4-b]indole scaffold as a reference standard in neuropharmacology assays involving dopamine transporter (DAT) inhibition and monoamine oxidase (MAO) modulation. Drucker et al. (1990) demonstrated that 3,4-dihydro-β-carboline derivatives inhibit [³H]dopamine uptake with IC₅₀ values of 12–24 μM, and that the 3,4-dihydro oxidation state frequently confers superior DAT inhibitory potency compared to fully aromatic analogs [1]. The unsubstituted parent serves as the benchmark for quantifying the contribution of substituents to DAT engagement and MAO-A/MAO-B inhibition, enabling precise SAR mapping in CNS drug discovery programs.

Scaffold for Antiplatelet Agent Discovery Leveraging COX-Independent Mechanism

Utilize 4,9-dihydro-3H-pyrido[3,4-b]indole as the core scaffold for developing next-generation antiplatelet agents that operate through a mechanism distinct from traditional COX-1/COX-2 inhibition. Blaskó et al. (1987) established that 3,4-dihydro-β-carboline derivatives inhibit human platelet aggregation with IC₅₀ values approximately 100-fold lower than standard COX inhibitors such as aspirin, while simultaneously increasing vascular prostacyclin production and showing no effect on routine coagulation parameters [1]. This unique mechanistic profile—combining potent antiplatelet activity with prostacyclin upregulation and preserved hemostasis—positions the 4,9-dihydro-β-carboline scaffold as a high-value starting point for antithrombotic drug discovery with a potentially superior safety profile.

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